4'-(Isopropylthio)propiophenone

Thermal Stability Distillation Reaction Engineering

Suloctidil synthesis protocols fail when 4'-(methylthio)propiophenone or the n-propylthio isomer is substituted-these analogs alter lipophilicity (ΔLogP ~1.8), retention behavior, and metabolic precursor fidelity. 4'-(Isopropylthio)propiophenone (CAS 69708-38-9) is the structurally exact ketone intermediate mandated by the patented route, supplying the pharmacophorically essential branched isopropylthio group. • Irreplaceable for suloctidil-isopropylthio substitution directs specific antiplatelet and hemorheologic activity; methylthio or n-propylthio analogs yield untested aminopropanol derivatives. • High-temperature stability (calc. bp ~321 °C vs. 218 °C for unsubstituted propiophenone) enables solvent-free melt-phase syntheses and reactions under dynamic vacuum. • Validated HPLC reference on Newcrom R1 mixed-mode columns-accelerates impurity profiling method transfer with documented mobile-phase compatibility (phosphoric acid/formic acid for LC-MS). Supplied at ≥95% purity; batch-specific documentation with global ambient shipping.

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
CAS No. 69708-38-9
Cat. No. B12657722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Isopropylthio)propiophenone
CAS69708-38-9
Molecular FormulaC12H16OS
Molecular Weight208.32 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)SC(C)C
InChIInChI=1S/C12H16OS/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h5-9H,4H2,1-3H3
InChIKeyVCQWZCYOFXBZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Isopropylthio)propiophenone (CAS 69708-38-9) — Physicochemical and Structural Identity for Procurement


4'-(Isopropylthio)propiophenone (CAS 69708-38-9) is a para-substituted aryl ketone with the formula C12H16OS and a molecular weight of 208.32 g/mol [1]. It features a propiophenone core bearing an isopropylthio (-S-CH(CH3)2) group at the 4-position, which confers distinct lipophilicity (calculated LogP = 3.80) and thermal properties (calculated boiling point ~321 °C at 760 mmHg) compared to unsubstituted or methylthio analogs . The compound is primarily sourced as a research intermediate, with its structural identity confirmed by InChI Key VCQWZCYOFXBZGB-UHFFFAOYSA-N [1].

Synthetic intermediate for suloctidil and related aryl ketone pathways
High boiling point (~321 °C) supports high-temperature and solvent-free reaction media
Distinct lipophilicity (LogP ~3.80) differentiates from unsubstituted propiophenone analogs

Why 4'-(Isopropylthio)propiophenone Cannot Be Replaced by Simple Alkylthio or Unsubstituted Analogs


Substituting 4'-(isopropylthio)propiophenone with its closest structural neighbors—such as 4'-(methylthio)propiophenone or the isomeric 4'-(propylthio)propiophenone—introduces critical deviations in boiling point, lipophilicity, and metabolic precursor fidelity that undermine process reproducibility. For instance, the branched isopropylthio moiety is essential for the synthesis of the vasoactive drug suloctidil, where it directs specific pharmacological activity [1]. Furthermore, constitutional isomerism (e.g., n-propylthio vs. isopropylthio) alters physical properties like density and retention time, even when the molecular formula (C12H16OS) is identical, making generic cross-referencing unreliable .

Attribute
4'-(Isopropylthio)
Methylthio / n-Propylthio Analogs
Synthetic fidelity
Required ketone precursor for the registered suloctidil route
Produce different aminopropanol derivatives; route fidelity may not transfer
Thermal profile
Boiling point ~321 °C; wider liquid operating range in heated reactions
Lower or uncharacterized boiling points may shift reaction engineering parameters
Isomer identity
Branched isopropylthio; distinct density and chromatographic retention
Linear n-propylthio shares C₁₂H₁₆OS; confirmatory identity testing required

Quantitative Differentiation of 4'-(Isopropylthio)propiophenone from Analog Candidates


Boiling Point and Thermal Stability Compared to Unsubstituted Propiophenone

The introduction of the isopropylthio group substantially increases the boiling point relative to the unsubstituted parent ketone, enabling higher-temperature reaction pathways without volatilization losses. The target compound exhibits a calculated boiling point of 321.16 °C at 760 mmHg , whereas propiophenone (C9H10O, CAS 93-55-0) boils at approximately 218 °C [1]. This ~103 °C elevation reflects the added molecular weight and polarizable sulfur atom, conferring a wider liquid operating range in solvent-free or high-temperature syntheses.

Boiling Point
Cross-study comparable
Target: ~321 °C vs Propiophenone: ~218 °C (ΔT_b ~ +103 °C)
Supports high-temperature reaction and distillation fit
Calculated vs literature values at 760 mmHg; reduces evaporative losses
Thermal Stability Distillation Reaction Engineering

Lipophilicity (LogP) Contrasted with Propiophenone Baseline

The calculated LogP of 4'-(isopropylthio)propiophenone is 3.80 [1], markedly higher than the experimental LogP of unsubstituted propiophenone (1.99–2.20) [2]. This ~1.6–1.8 log unit increase indicates a roughly 40- to 60-fold greater preference for octanol over water, directly impacting extractive workup and bioavailability predictions. The branched alkyl sulfide motif contributes more hydrophobicity than a simple methylene chain extension, a nuance not captured by LogP additivity alone.

Lipophilicity (LogP)
Cross-study comparable
Target: 3.80 vs Propiophenone: 1.99–2.20 (ΔLogP ≈ +1.6 to +1.8)
Alters extraction efficiency and reverse-phase purification strategy
~40–60× greater octanol preference; requires adjusted solvent systems
Drug Likeness Extraction Efficiency Partitioning

Constitutional Isomerism: Isopropylthio versus n-Propylthio Impacts Density

4'-(Isopropylthio)propiophenone and 1-[4-(propylthio)phenyl]-1-propanone (CAS 69567-04-0) share the same molecular formula (C12H16OS) and molecular weight (208.32 g/mol) but differ in the connectivity of the alkylthio chain . The branched isopropylthio analog exhibits a calculated density of 1.041 g/cm³ , whereas no comparable experimental density for the linear propylthio isomer is publicly available, though structural isomerism typically yields variations of 0.02–0.05 g/cm³. This subtle difference can be exploited analytically and underscores the necessity of specifying the exact isomer during procurement.

Isomer Identity
Data to verify
Density: 1.041 g/cm³ (calculated); propylthio isomer data unavailable
Constitutional isomer differentiation requires confirmatory testing
Both isomers share C₁₂H₁₆OS; NMR or HPLC retention time needed
Isomer Differentiation Quality Control Structural Proof

Exclusive Role as a Synthetic Intermediate for Suloctidil

The isopropylthio-substituted phenylpropanone scaffold is a direct precursor to suloctidil [erythro-1-(4-isopropylthiophenyl)-2-n-octylaminopropanol], a vasoactive compound with documented antiplatelet and antithrombotic properties . The patented synthetic route [1] explicitly requires the 4'-(isopropylthio)propiophenone core for subsequent reductive amination with octylamine. Replacing this intermediate with a methylthio or ethylthio analog would yield a different final molecule, rendering the downstream pharmacological profile inapplicable.

Synthetic Route Fit
Direct head-to-head
Required ketone precursor for suloctidil synthesis (KR1019860000340B1)
Supports registered synthetic route compliance
Methylthio/ethylthio analogs yield different aminopropanol products
Pharmaceutical Synthesis Cardiovascular Agents Route Scouting

Validated Reverse-Phase HPLC Method for Purity and Pharmacokinetic Profiling

A scalable reverse-phase HPLC method has been established for 4'-(isopropylthio)propiophenone using a Newcrom R1 mixed-mode column with an acetonitrile/water/phosphoric acid mobile phase [1]. While absolute retention time data are proprietary, the method is documented to resolve the target compound from closely related impurities under isocratic conditions and is directly transferable to MS-compatible systems (by substituting formic acid). This pre-optimized protocol reduces method development time compared to adapting generic propiophenone or methylthio-propiophenone methods, which typically exhibit different polarity and retention behavior.

HPLC Method
Supporting evidence
Documented reverse-phase method on Newcrom R1 column (MeCN/H₂O/H₃PO₄)
Streamlines incoming QC and method transfer for purchasing labs
MS-compatible with formic acid substitution; resolves from related impurities
Analytical Chemistry Method Transfer Quality Control

High-Value Application Scenarios for 4'-(Isopropylthio)propiophenone Based on Verified Evidence


Synthesis of Suloctidil and Structurally Related Cardiovascular Agents

Procurement of 4'-(isopropylthio)propiophenone is mandatory for any laboratory replicating or scaling the patented synthesis of suloctidil, a drug with antiplatelet and blood viscosity–lowering properties . The isopropylthio substitution pattern is pharmacophorically essential; use of the methylthio or even the isomeric n-propylthio ketone would produce a different aminopropanol derivative with untested toxicology and efficacy, making the target compound irreplaceable in this route [1].

High-Temperature Reaction Media Requiring Low Volatility

The boiling point of ~321 °C (calculated) makes 4'-(isopropylthio)propiophenone a candidate for solvent-free or high-temperature reactions where the unsubstituted propiophenone (bp 218 °C) would evaporate. This property is advantageous in melt-phase syntheses, polymer processing, or reactions conducted under dynamic vacuum where retention of the ketone starting material is critical.

Lipophilic Building Block for Drug Design and SAR Exploration

With a calculated LogP of 3.80 [1], the compound serves as a lipophilic aryl ketone scaffold in medicinal chemistry programs exploring sulfide-containing pharmacophores. Its ~40- to 60-fold greater partition coefficient relative to propiophenone (LogP ~2.0) allows researchers to probe the effect of increased hydrophobicity on membrane permeability, metabolic stability, and off-target binding without introducing additional heteroatoms or chiral centers [1].

Analytical Reference Standard for Method Validation

The documented HPLC method on Newcrom R1 columns [1] positions 4'-(isopropylthio)propiophenone as a reference compound for calibrating retention time windows in mixed-mode chromatography. Laboratories developing impurity profiling methods for sulfide-containing aryl ketones can leverage this validated protocol to accelerate method transfer and verify column performance, particularly when switching between phosphoric acid and formic acid mobile-phase additives for LC-MS compatibility.

Application
Selection Property
Validation Focus
Suloctidil synthesis and cardiovascular research intermediate preparation
Isopropylthio substitution fidelity
Route-specific intermediate identity confirmation
High-temperature and solvent-free reaction media
Elevated boiling point (~321 °C)
Thermal stability and low volatility verification
Lipophilic building block for SAR and drug design studies
Calculated LogP ~3.80
Partition coefficient and membrane permeability profiling
Analytical reference for mixed-mode HPLC method validation
Documented HPLC protocol availability
Retention time calibration and method transfer verification
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